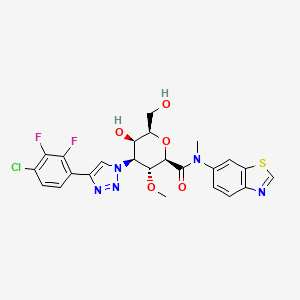

Galectin-3-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H22ClF2N5O5S |

|---|---|

Molecular Weight |

566.0 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-N-(1,3-benzothiazol-6-yl)-4-[4-(4-chloro-2,3-difluorophenyl)triazol-1-yl]-5-hydroxy-6-(hydroxymethyl)-3-methoxy-N-methyloxane-2-carboxamide |

InChI |

InChI=1S/C24H22ClF2N5O5S/c1-31(11-3-6-14-17(7-11)38-10-28-14)24(35)23-22(36-2)20(21(34)16(9-33)37-23)32-8-15(29-30-32)12-4-5-13(25)19(27)18(12)26/h3-8,10,16,20-23,33-34H,9H2,1-2H3/t16-,20+,21+,22-,23-/m1/s1 |

InChI Key |

LGZJVCBTCCGZTI-HWLDZIHSSA-N |

Isomeric SMILES |

CN(C1=CC2=C(C=C1)N=CS2)C(=O)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)N4C=C(N=N4)C5=C(C(=C(C=C5)Cl)F)F)OC |

Canonical SMILES |

CN(C1=CC2=C(C=C1)N=CS2)C(=O)C3C(C(C(C(O3)CO)O)N4C=C(N=N4)C5=C(C(=C(C=C5)Cl)F)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Galectin-3 Inhibition in Fibrosis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "Galectin-3-IN-4" was not identified in the available scientific literature. This guide will focus on the well-established mechanism of action of potent and selective Galectin-3 inhibitors that target the carbohydrate recognition domain, which is the common mechanism for compounds in this class.

Executive Summary

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological process that leads to organ scarring and failure.[1] Galectin-3 (Gal-3), a β-galactoside-binding lectin, has emerged as a key mediator in the pathogenesis of fibrosis across multiple organs, including the liver, lungs, kidneys, and heart.[1][2] Consequently, it has become a significant therapeutic target. This document provides a detailed overview of the mechanism by which inhibition of Galectin-3 can attenuate fibrosis, focusing on the molecular pathways, experimental validation, and quantitative outcomes.

The Role of Galectin-3 in Fibrogenesis

Galectin-3 is a pleiotropic protein with functions in both intracellular and extracellular compartments.[3][4] Its structure, featuring a C-terminal carbohydrate recognition domain (CRD) and an N-terminal domain, allows it to form oligomers and cross-link cell surface glycoproteins, thereby modulating cellular signaling.

Extracellular Gal-3 is a potent pro-fibrotic factor that contributes to fibrosis through several mechanisms:

-

Myofibroblast Activation: Galectin-3 is crucial for the activation of fibroblasts and hepatic stellate cells (HSCs) into matrix-secreting myofibroblasts, a central event in fibrogenesis. Studies have shown that Gal-3 expression is upregulated in myofibroblasts during tissue injury.

-

Macrophage Polarization: Gal-3, highly expressed and secreted by macrophages, plays a role in the alternative (M2) activation of these immune cells, which are known to promote a pro-fibrotic microenvironment.

-

Modulation of TGF-β Signaling: Transforming growth factor-β (TGF-β) is a major pro-fibrotic cytokine. Galectin-3 potentiates TGF-β signaling, which is critical for ECM production. It can interact directly with components of the TGF-β signaling cascade, including the TGF-β receptor, leading to prolonged receptor activation.

-

Inflammation: Gal-3 acts as a pro-inflammatory mediator, promoting the release of cytokines like TNF-α, IL-1, and IL-6, which contribute to the chronic inflammation that drives fibrosis.

Core Mechanism of Action of Galectin-3 Inhibitors

The primary mechanism of action for small molecule Galectin-3 inhibitors is the competitive binding to the carbohydrate recognition domain (CRD) of Galectin-3. This action prevents Galectin-3 from binding to its natural β-galactoside-containing ligands on cell surface glycoproteins.

By occupying the CRD, these inhibitors effectively block the downstream pro-fibrotic functions of Galectin-3:

-

Inhibition of Cell Surface Lattice Formation: Galectin-3 inhibitors prevent the cross-linking of glycoproteins on the cell surface, disrupting the formation of the "galectin lattice." This lattice is believed to be crucial for modulating the activity of cell surface receptors, such as the TGF-β receptor and integrins.

-

Attenuation of TGF-β Signaling: By preventing Galectin-3 from interacting with the TGF-β receptor complex, inhibitors block the potentiation of TGF-β signaling, leading to reduced activation of downstream pathways like the Smad pathway, and consequently, decreased collagen production.

-

Suppression of Myofibroblast Activation: Galectin-3 inhibitors block the activation of fibroblasts and stellate cells into myofibroblasts, thereby reducing the primary source of excessive ECM deposition.

Signaling Pathways Modulated by Galectin-3 Inhibition

The anti-fibrotic effects of Galectin-3 inhibitors are primarily mediated through the modulation of the TGF-β signaling pathway. Galectin-3 has been shown to interact with αv integrins and the TGF-β receptor II (TGFβRII), promoting the activation of latent TGF-β1 and enhancing downstream signaling.

Caption: Galectin-3 mediated potentiation of the TGF-β signaling pathway and its inhibition.

Quantitative Data on Galectin-3 Inhibitors

Several Galectin-3 inhibitors have been developed and characterized. The table below summarizes key quantitative data for representative compounds mentioned in the literature.

| Compound Name | Target | Binding Affinity (FP Assay) | Selectivity vs. other Galectins | Efficacy in Fibrosis Models | Reference |

| GB1211 | Galectin-3 | Not specified, but potent | High selectivity reported | Antifibrotic activity in CCl4-induced liver fibrosis and bleomycin-induced lung fibrosis mouse models. | |

| GB0139 (TD139) | Galectin-3 | High affinity (nM) | Not specified | Reduced Col1a1, TIMP1, and hyaluronan secretion in IPF patient lung slices. | |

| Belapectin (GR-MD-02) | Galectin-3 | Not specified | Not specified | Failed Phase 3 trials for NASH cirrhosis, but showed some effects on esophageal varices. | |

| Compounds 11b-d | Galectin-3 | Not specified | >100-fold selective (exception: 2-4 fold for Galectin-4C) | Not specified in detail |

Experimental Protocols for Evaluating Galectin-3 Inhibitors

The efficacy and mechanism of Galectin-3 inhibitors are investigated using a combination of in vitro and in vivo models.

In Vitro Assays

-

Surface Plasmon Resonance (SPR): Used to confirm the direct binding of Galectin-3 to its interaction partners (e.g., integrins, TGF-β receptor) and to assess the ability of inhibitors to block these interactions. The analysis provides kinetic data on binding and dissociation.

-

Co-immunoprecipitation (Co-IP): Validates the interaction between Galectin-3 and its binding partners (e.g., β1 integrin) within a cellular context. Cell lysates are incubated with an antibody against one protein, and the resulting immunoprecipitate is probed for the presence of the interacting protein by Western blot.

-

Proximity Ligation Assay (PLA): A technique to visualize protein-protein interactions in situ (within 40 nm). It is used to demonstrate the close proximity of Galectin-3 and its partners on the cell surface and how this is affected by inhibitors or stimuli like TGF-β.

-

Cell Culture Models: Primary human lung fibroblasts (HLFs) or hepatic stellate cells (HSCs) are used to study the effects of Galectin-3 inhibitors on myofibroblast activation (α-SMA expression), collagen production, and pro-fibrotic gene expression.

In Vivo Models

-

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: A widely used mouse model where chronic CCl4 administration induces liver injury and fibrosis. The effect of Galectin-3 inhibitors is assessed by measuring collagen deposition (e.g., Picrosirius Red staining), and expression of fibrotic markers.

-

Bleomycin-Induced Lung Fibrosis: An animal model for idiopathic pulmonary fibrosis (IPF) where bleomycin is administered to induce lung injury and subsequent fibrosis. Efficacy is determined by histological analysis and measurement of collagen content in the lungs.

Caption: A generalized experimental workflow for evaluating Galectin-3 inhibitors in vivo.

Logical Framework: From Inhibition to Anti-Fibrotic Effect

The therapeutic rationale for Galectin-3 inhibition in fibrosis follows a clear logical progression from molecular interaction to tissue-level changes.

Caption: Logical flow from Galectin-3 inhibition to the amelioration of fibrosis.

Conclusion and Future Directions

Galectin-3 is a validated and compelling target for anti-fibrotic therapies. The mechanism of action for Galectin-3 inhibitors is well-understood, centering on the disruption of Galectin-3's interaction with cell surface glycoproteins, which in turn attenuates key pro-fibrotic signaling pathways, most notably the TGF-β cascade. While some clinical trials have faced challenges, the strong preclinical evidence continues to support the development of next-generation Galectin-3 inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of a wide range of fibrotic diseases.

References

The Discovery and Synthesis of GB1211: A Technical Guide to a Potent Oral Galectin-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3, a β-galactoside-binding lectin, has emerged as a critical mediator in a range of pathologies, including fibrosis, inflammation, and cancer.[1] Its overexpression is associated with the progression of fibrotic diseases in organs such as the lungs, liver, and kidneys, and it plays a significant role in the tumor microenvironment by promoting tumor growth, metastasis, and immune evasion.[2][3] This has positioned Galectin-3 as a compelling therapeutic target. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of GB1211, a potent and orally bioavailable small-molecule inhibitor of Galectin-3.

Discovery and Optimization of GB1211

The development of GB1211 stemmed from the clinical experience with an earlier, inhaled Galectin-3 inhibitor, GB0139 (formerly TD139).[4][5] While GB0139, a thiodigalactoside, demonstrated high affinity for Galectin-3 and efficacy in treating idiopathic pulmonary fibrosis, its administration was limited to inhalation, targeting lung-specific fibrotic conditions. The therapeutic potential of systemic Galectin-3 inhibition for a broader range of fibrotic diseases and cancer necessitated an orally bioavailable inhibitor.

The discovery program for GB1211 focused on optimizing a series of disubstituted monogalactosides to achieve a dual objective: retain high-affinity binding to the shallow carbohydrate recognition domain (CRD) of Galectin-3 and possess physicochemical properties suitable for oral administration. This involved a strategic reduction in the polarity of the parent compounds and enhancement of membrane permeability, which are critical for oral bioavailability. Through systematic medicinal chemistry efforts, GB1211 was identified as a clinical candidate with a favorable pharmacokinetic, pharmacodynamic, and safety profile.

Quantitative Data for GB1211

The following tables summarize the key quantitative data for GB1211, providing a comparative overview of its binding affinity, pharmacokinetic properties, and in vitro efficacy.

Table 1: Binding Affinity and In Vitro Efficacy of GB1211

| Parameter | Species | Value | Assay Method | Reference |

| Binding Affinity (KD) | Human Galectin-3 | 25 nM | Not Specified | |

| Rabbit Galectin-3 | 12 nM | Not Specified | ||

| IC50 (vs. Gal-3 binding to PD-1) | Not Applicable | 0.57 µM | SPR | |

| IC50 (vs. Gal-3 binding to PD-L1) | Not Applicable | 0.49 µM | SPR | |

| IC50 (inhibition of profibrotic genes) | Not Applicable | ~60 nM | Gene Expression Assay |

Table 2: Pharmacokinetic Profile of GB1211

| Parameter | Species | Value | Dosing | Reference |

| Oral Bioavailability | Mouse | 68% | Single Oral Dose | |

| Tmax (Time to Max. Concentration) | Human | 1.75–4 h | Single and Multiple Oral Doses | |

| Half-life (t1/2) | Human | 11–16 h | Single and Multiple Oral Doses | |

| Accumulation | Human | ~2-fold in plasma | Multiple Dosing | |

| Excretion | Human | 30% unchanged in urine | Multiple Dosing |

Experimental Protocols

This section details the methodologies for key experiments in the discovery and characterization of GB1211.

Synthesis of GB1211

The synthesis of GB1211, a 1,3-disubstituted α-d-monogalactopyranoside, is achieved through a multi-step process. The general synthetic strategy involves the nucleophilic substitution at the anomeric center of a protected galactopyranosyl chloride with an appropriate aryl thiol. This is followed by further modifications, including a click reaction to introduce the triazole moiety and subsequent deprotection steps.

General Synthetic Scheme for α-d-Monogalactopyranosides:

-

Glycosylation: A protected 2,4,6-tri-O-acetyl-3-azido-3-deoxy-α-d-galactopyranosyl chloride is reacted with a substituted aryl thiol in the presence of a suitable base to form the corresponding thioglycoside.

-

Click Reaction: The azido group at the C-3 position is then reacted with a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring.

-

Deprotection: The acetyl protecting groups are removed under basic conditions, typically with sodium methoxide in methanol, to yield the final product.

Note: The detailed, step-by-step synthesis with specific reagents and conditions for GB1211 can be found in the supplementary information of the primary publication.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is utilized to determine the binding kinetics and affinity of GB1211 to Galectin-3.

-

Surface Preparation: Recombinant human Galectin-3 is immobilized on a sensor chip (e.g., CM5) via amine coupling. A reference flow cell is prepared without the protein to subtract non-specific binding.

-

Analyte Injection: A series of concentrations of GB1211 in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface.

-

Data Acquisition: The association and dissociation of GB1211 are monitored in real-time by measuring the change in the SPR signal (response units, RU).

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are employed to assess the inhibitory activity of GB1211 in a high-throughput format.

-

Reagent Preparation: Recombinant human Galectin-3, a biotinylated carbohydrate ligand, a europium cryptate-labeled anti-tag antibody (donor), and streptavidin-XL665 (acceptor) are prepared in an appropriate assay buffer.

-

Assay Procedure:

-

GB1211 at various concentrations is pre-incubated with Galectin-3.

-

The biotinylated ligand is added, followed by the addition of the donor and acceptor fluorophores.

-

The reaction is incubated to allow for binding to reach equilibrium.

-

-

Signal Detection: The HTRF signal is read on a compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after a time delay.

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and plotted against the inhibitor concentration to determine the IC50 value.

In Vivo Efficacy Models

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice:

-

Induction of Fibrosis: Mice are administered CCl4 intraperitoneally, typically twice a week for several weeks, to induce chronic liver injury and fibrosis.

-

Treatment: GB1211 is administered orally to the treatment group, while the control group receives a vehicle.

-

Assessment of Fibrosis: After the treatment period, livers are harvested for analysis. Efficacy is evaluated by:

-

Histological analysis of collagen deposition (e.g., Sirius Red staining).

-

Measurement of hydroxyproline content, a marker of collagen.

-

Quantitative PCR (qPCR) for the expression of profibrotic genes (e.g., Col1a1, Acta2).

-

Bleomycin-Induced Lung Fibrosis in Mice:

-

Induction of Fibrosis: A single intratracheal or intranasal administration of bleomycin is used to induce lung injury and subsequent fibrosis.

-

Treatment: Oral administration of GB1211 or vehicle is initiated.

-

Assessment of Fibrosis: Lungs are harvested at a specified time point (e.g., 14 or 21 days post-bleomycin). Efficacy is assessed by:

-

Histological scoring of fibrosis (e.g., Ashcroft score).

-

Measurement of lung collagen content (hydroxyproline assay).

-

Analysis of bronchoalveolar lavage (BAL) fluid for inflammatory cells and cytokines.

-

Signaling Pathways and Mechanism of Action

GB1211 exerts its therapeutic effects by inhibiting the binding of Galectin-3 to its carbohydrate ligands, thereby modulating key signaling pathways involved in fibrosis and cancer.

Galectin-3 in Fibrosis

Galectin-3 plays a pivotal role in the activation of myofibroblasts, the primary collagen-producing cells in fibrotic tissue. It potentiates the signaling of pro-fibrotic cytokines like TGF-β. By binding to cell surface glycoproteins, Galectin-3 can prolong the residency time of TGF-β receptors, leading to sustained downstream signaling and myofibroblast activation. GB1211, by blocking the CRD of Galectin-3, disrupts this interaction, thereby inhibiting the pro-fibrotic cascade.

Caption: GB1211 inhibits Galectin-3, disrupting TGF-β signaling and myofibroblast activation.

Galectin-3 in Cancer Immunology

In the tumor microenvironment, Galectin-3 contributes to immune evasion. It has been shown to enhance the interaction between PD-1 on T-cells and PD-L1 on tumor cells, a key immune checkpoint pathway that suppresses T-cell activity. Furthermore, Galectin-3 can physically hinder the binding of checkpoint inhibitor antibodies (e.g., pembrolizumab, atezolizumab) to their targets. GB1211 can reverse this blockade, restoring the efficacy of immune checkpoint inhibitors.

Caption: GB1211 blocks Galectin-3, potentially enhancing anti-tumor immunity.

Conclusion

GB1211 represents a significant advancement in the development of Galectin-3 inhibitors. Its high affinity, selectivity, and oral bioavailability make it a promising therapeutic candidate for a wide range of systemic diseases driven by Galectin-3, including liver cirrhosis and various cancers. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the fields of fibrosis and oncology. The ongoing clinical trials will further elucidate the therapeutic potential of GB1211 in these challenging disease areas.

References

- 1. portal.research.lu.se [portal.research.lu.se]

- 2. 2.3. Bleomycin-Induced Mouse Pulmonary Fibrosis Model and Treatment [bio-protocol.org]

- 3. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease | Lund University Publications [lup.lub.lu.se]

- 5. m.youtube.com [m.youtube.com]

The Selectivity Profile of Galectin-3-IN-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the selectivity profile of Galectin-3-IN-4, a potent and selective inhibitor of human and mouse Galectin-3. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Galectin-3 in various disease contexts, including fibrosis and cancer.

Introduction to Galectin-3 and the Rationale for Selective Inhibition

Galectin-3 (Gal-3) is a unique member of the galectin family of β-galactoside-binding lectins, characterized by a chimeric structure consisting of a C-terminal carbohydrate recognition domain (CRD) and an N-terminal domain that facilitates oligomerization.[1][2] Gal-3 is implicated in a wide array of pathological processes, including inflammation, fibrosis, and cancer progression.[3][4] Its diverse roles are mediated through interactions with a variety of cell surface and extracellular matrix glycoproteins. Given its involvement in multiple diseases, Gal-3 has emerged as a significant therapeutic target.

However, the human galectin family comprises 15 members with conserved CRDs, making the development of selective inhibitors a significant challenge. Non-selective inhibition could lead to off-target effects and undesirable side effects. Therefore, a thorough understanding of the selectivity profile of any potential therapeutic agent against other galectin family members is paramount for its clinical development. This guide focuses on the selectivity of this compound, a carboxamide analog identified as a potent and orally bioavailable inhibitor of Galectin-3.[1]

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified against several human and murine galectins. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the target by 50%, are summarized in the table below. The data indicates a high degree of selectivity for human Galectin-3 over other tested galectins.

| Galectin Target | Species | IC50 (nM) | Selectivity Fold (vs. hGal-3) |

| Galectin-3 | Human (hGal-3) | 21 | - |

| Galectin-3 | Mouse (mGal-3) | 167 | 0.13 |

| Galectin-1 | Human (hGal-1) | 1580 | 75.2 |

| Galectin-9 | Human (hGal-9) | 2750 | 131.0 |

Experimental Protocols: Determination of Inhibitor Potency and Selectivity

The determination of the inhibitory potency (IC50) of compounds like this compound against various galectins is typically performed using a competitive fluorescence polarization (FP) assay. This in-solution technique measures the change in the polarization of fluorescently labeled ligands upon binding to their protein targets.

Principle of the Fluorescence Polarization Assay

The FP assay relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to a much larger protein molecule, its tumbling is slowed, leading to an increase in fluorescence polarization. In a competitive assay format, an unlabeled inhibitor competes with the fluorescent tracer for binding to the target protein. The displacement of the tracer by the inhibitor results in a decrease in fluorescence polarization, which is proportional to the inhibitor's concentration and binding affinity.

Generalized Protocol for Galectin Inhibitor Screening using FP

The following is a generalized protocol for a competitive FP assay to determine the IC50 values of an inhibitor against a panel of galectins. The specific concentrations of reagents may require optimization for each galectin-ligand pair.

Materials and Reagents:

-

Recombinant human galectins (e.g., Galectin-1, -3, -9)

-

Fluorescently labeled tracer (e.g., a high-affinity fluorescein-labeled carbohydrate ligand for the respective galectin)

-

Test inhibitor (e.g., this compound)

-

Assay buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20)

-

Black, low-volume 384-well microplates

-

A microplate reader equipped with fluorescence polarization optics

Experimental Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

Prepare solutions of the recombinant galectins and the fluorescent tracer in the assay buffer at their predetermined optimal concentrations.

-

-

Assay Setup:

-

Add a fixed volume of the assay buffer to all wells of the microplate.

-

Add the serial dilutions of the test inhibitor to the appropriate wells.

-

Add a fixed volume of the recombinant galectin solution to all wells except for the negative control wells (which contain only the tracer).

-

Add a fixed volume of the fluorescent tracer solution to all wells.

-

The final assay volume is typically in the range of 20-50 µL.

-

-

Incubation:

-

Incubate the microplate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

-

Data Analysis:

-

The raw fluorescence polarization data is typically converted to millipolarization units (mP).

-

Plot the mP values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Visualizing Experimental and Biological Contexts

Experimental Workflow

The following diagram illustrates the typical workflow for determining the selectivity profile of a galectin inhibitor using a fluorescence polarization assay.

Simplified Galectin-3 Signaling Pathway in Fibrosis

Galectin-3 plays a crucial role in the pathogenesis of fibrosis by promoting the activation of fibroblasts and the deposition of extracellular matrix. The diagram below illustrates a simplified signaling pathway involving Galectin-3 in fibrosis, which can be targeted by inhibitors like this compound.

Conclusion

This compound demonstrates high potency and selectivity for human Galectin-3, making it a valuable tool for preclinical research and a promising candidate for further drug development. Its ability to discriminate between different galectin family members is a critical attribute for minimizing potential off-target effects. The fluorescence polarization assay serves as a robust and high-throughput method for characterizing the selectivity profiles of galectin inhibitors. Further investigation into the selectivity of this compound against a broader panel of human galectins and in more complex biological systems will be crucial for its continued development as a therapeutic agent for fibrosis, cancer, and other Galectin-3-mediated diseases.

References

Preclinical studies involving Galectin-3 inhibitors

An In-depth Technical Guide to Preclinical Studies of Galectin-3 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Galectin-3 (Gal-3), a β-galactoside-binding lectin, has emerged as a critical mediator in the pathogenesis of numerous diseases characterized by inflammation and fibrosis.[1] Its overexpression is strongly correlated with the progression of idiopathic pulmonary fibrosis (IPF), non-alcoholic steatohepatitis (NASH), cardiac fibrosis, and various cancers.[2][3][4] Gal-3 exerts its pathological effects by interacting with cell surface glycoconjugates, modulating key cellular processes including cell adhesion, proliferation, apoptosis, and immune responses.[5] These multifaceted roles have established Gal-3 as a compelling therapeutic target, leading to the development of several classes of inhibitors. This guide provides a comprehensive overview of the preclinical landscape for Gal-3 inhibitors, summarizing quantitative data, detailing experimental protocols, and visualizing the core signaling pathways and workflows to support ongoing research and development efforts.

The Role of Galectin-3 in Disease Pathophysiology

Galectin-3 is implicated in a wide array of pathological processes:

-

Fibrosis: In organs like the lungs, liver, and heart, Gal-3 promotes the transformation of fibroblasts into collagen-producing myofibroblasts, a hallmark of tissue scarring. It is secreted by activated macrophages and directly stimulates fibrogenesis, making it a central node in the fibrotic cascade.

-

Cancer: Gal-3 is involved in nearly all stages of cancer progression, including neoplastic transformation, tumor cell adhesion, invasion, metastasis, angiogenesis, and immunosuppression. By forming lattices with cell surface receptors, it can enhance signaling from growth factor receptors like VEGFR and help tumor cells evade immune surveillance.

-

Inflammation and Immune Response: Gal-3 acts as a pro-inflammatory mediator, regulating the function of macrophages, T cells, and neutrophils. It can drive the polarization of macrophages toward a pro-fibrotic M2 phenotype and is involved in neutrophil recruitment and activation during acute lung injury.

-

Cardiovascular Disease: Elevated Gal-3 levels are associated with adverse cardiac remodeling, heart failure, and atherosclerosis. It contributes to cardiac fibrosis and inflammation following myocardial injury.

Prominent Galectin-3 Inhibitors in Preclinical Research

A variety of molecules designed to inhibit Gal-3 have been evaluated in preclinical models. These range from complex carbohydrates to novel, non-carbohydrate small molecules.

Carbohydrate-Based Inhibitors

These inhibitors typically mimic the natural β-galactoside ligands of Galectin-3.

-

Belapectin (GR-MD-02): A complex galactoarabino-rhamnogalacturonate administered intravenously, primarily studied for liver fibrosis. Preclinical studies have demonstrated its ability to reverse established liver fibrosis and cirrhosis in animal models.

-

GB0139 (formerly TD139): A potent, inhaled thiodigalactoside derivative developed for lung fibrosis. Its inhaled route of administration allows for high concentrations in the lung, where it has been shown to attenuate the progression of bleomycin-induced fibrosis.

-

Modified Citrus Pectin (MCP): A complex polysaccharide derived from citrus peels, typically administered orally. MCP has demonstrated anti-cancer and anti-fibrotic effects in various models, inhibiting tumor growth and metastasis as well as reducing cardiac inflammation and fibrosis.

Non-Carbohydrate Small Molecule Inhibitors

A newer class of inhibitors designed for improved specificity and pharmacokinetic properties.

-

K2 and L2: Synthetic, non-carbohydrate compounds that bind to the carbohydrate-recognition domain (CRD) of Gal-3. In preclinical cancer models, they have been shown to inhibit tumor cell adhesion and invasion and significantly reduce tumor growth and metastasis in vivo.

-

33DFTG: A small-molecule inhibitor that has shown efficacy in mouse models of ocular disease, reducing both pathological corneal neovascularization and fibrosis.

Quantitative Preclinical Efficacy Data

The following tables summarize key quantitative data from preclinical studies of prominent Gal-3 inhibitors across different disease models.

Table 1: Efficacy of Galectin-3 Inhibitors in Fibrosis Models

| Inhibitor | Animal Model | Disease | Dosing Regimen | Key Efficacy Endpoint | Result | Citation |

| GB0139 (TD139) | C57BL/6 Mice | Bleomycin-Induced Lung Fibrosis | Intratracheal, therapeutic (post-fibrosis) | Total Lung Collagen (Hydroxyproline) | Attenuated late-stage progression of fibrosis. | |

| Belapectin (GR-MD-02) | Mice | Bleomycin-Induced Lung Fibrosis | Intravenous, prevention & treatment | Total Lung Collagen (Hydroxyproline) | Markedly reduced hydroxyproline content. | |

| Belapectin (GR-MD-02) | Mice | NASH with Fibrosis | Intravenous | Liver Histology (NASH Activity Score) | Significant reduction in NASH activity and collagen. | |

| Modified Citrus Pectin (MCP) | Rodents | Aldosterone-Induced Cardiac Fibrosis | Oral | Myocardial Fibrosis | Reduced cardiac and renal fibrosis. | |

| Gal-3C (C-terminal domain) | Aged Rats | Post-Myocardial Infarction Fibrosis | Intravenous, 4 days post-MI | Interstitial Fibrosis & LVEF | Significantly reduced fibrosis and improved LVEF. | |

| N-acetyllactosamine (N-Lac) | REN2 Rats | Hypertensive Heart Failure | Subcutaneous | Myocardial Fibrosis & LV Dysfunction | Attenuated LV dysfunction and fibrosis. |

Table 2: Efficacy of Galectin-3 Inhibitors in Cancer & Angiogenesis Models

| Inhibitor | Model | Cancer/Disease Type | Key Efficacy Endpoint | Result | Citation |

| Modified Citrus Pectin (MCP) | Murine Models | Breast, Colon, Prostate Cancer | Tumor Growth & Metastasis | Inhibited primary tumor growth and metastasis. | |

| Belapectin (GR-MD-02) | Murine Syngeneic Tumor Model | Colon Carcinoma | Tumor Regression (with anti-OX40) | Synergized with immunotherapy to promote tumor regression. | |

| K2 (Non-carbohydrate) | Murine & Chick Embryo Models | Breast Cancer | Tumor Growth & Metastasis | Significantly reduced tumor growth and metastasis. | |

| 33DFTG (Non-carbohydrate) | Mouse Cautery Model | Corneal Neovascularization | Blood Vessel Density | Substantially reduced corneal angiogenesis. | |

| GB1107 | Murine Models | Lung Adenocarcinoma | Tumor Growth | Reduced tumor growth and blocked metastasis. |

Key Signaling Pathways & Mechanisms of Action

Galectin-3 inhibitors interfere with multiple pathological signaling cascades. The diagrams below, generated using DOT language, illustrate these mechanisms.

Galectin-3 Signaling in Organ Fibrosis

Extracellular Gal-3 acts as a "danger" signal that, when upregulated, cross-links cell surface receptors to amplify pro-fibrotic signaling. It integrates signals from pathways like TGF-β and activates myofibroblasts, the primary collagen-producing cells.

References

The Role of Galectin-3 Inhibition in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3, a β-galactoside-binding lectin encoded by the LGALS3 gene, has emerged as a critical regulator of extracellular matrix (ECM) remodeling and fibrosis.[1] Its multifaceted role in cell adhesion, proliferation, and inflammation makes it a key player in the pathogenesis of fibrotic diseases affecting organs such as the liver, lungs, and heart. Galectin-3 exerts its effects by interacting with a variety of glycoproteins and glycolipids on the cell surface and in the extracellular matrix, thereby modulating cell-cell and cell-matrix interactions.[2] Upregulation of Galectin-3 is a common feature in fibrotic tissues, where it promotes the activation of fibroblasts and myofibroblasts, leading to excessive deposition of ECM components, particularly collagen.[2][3]

Given its central role in fibrosis, inhibition of Galectin-3 has become a promising therapeutic strategy. While the specific compound "Galectin-3-IN-4" is not prominently documented in scientific literature, this guide will provide a comprehensive overview of the effects of well-characterized Galectin-3 inhibitors on ECM remodeling, with a focus on Belapectin (GR-MD-02), TD139, and Modified Citrus Pectin (MCP). This document will detail the quantitative effects of these inhibitors, the experimental protocols used to assess their efficacy, and the signaling pathways through which they exert their anti-fibrotic actions.

Data Presentation: Efficacy of Galectin-3 Inhibitors in Preclinical and Clinical Models

The following tables summarize the quantitative data from key studies investigating the effects of Belapectin, TD139, and Modified Citrus Pectin on markers of extracellular matrix remodeling and fibrosis.

Table 1: Belapectin (GR-MD-02) in Liver Fibrosis

| Study Type | Model | Treatment | Key Findings | Reference |

| Preclinical | Rat model of thioacetamide-induced cirrhosis | 4 weekly doses of GR-MD-02 | Reduction of liver collagen content to below 10%. | [4] |

| Clinical Trial (Phase 2b) | Patients with NASH cirrhosis and portal hypertension (n=162) | Biweekly infusions of 2 mg/kg or 8 mg/kg belapectin for 52 weeks | No significant reduction in hepatic venous pressure gradient (HVPG) or fibrosis stage in the overall population. In a subgroup of patients without esophageal varices (n=81), the 2 mg/kg dose was associated with a reduction in HVPG (P = 0.02) and a reduced development of new varices (P = 0.03). | |

| Clinical Trial (Phase 3, NAVIGATE) | Patients with MASH cirrhosis (n=355) | Belapectin 2 mg/kg or 4 mg/kg every other week for 18 months | The 2 mg/kg dose reduced the incidence of new esophageal varices by 49% (p=0.04). Liver stiffness worsened in only 4.3% of the 2 mg/kg group versus 11% in the placebo group (p=0.02). |

Table 2: TD139 in Idiopathic Pulmonary Fibrosis (IPF)

| Study Type | Model | Treatment | Key Findings | Reference |

| Clinical Trial (Phase 1b/2a) | IPF Patients (n=24) | Inhaled TD139 (0.3 mg, 3 mg, or 10 mg) or placebo for 14 days | - Gal-3 expression on alveolar macrophages was reduced in the 3 mg (-38.66%) and 10 mg (-44.63%) dose groups compared to placebo. - Reductions in plasma biomarkers of fibrosis including PDGF-BB, PAI-1, Gal-3, CCL18, and YKL-40 in the 10 mg dose group. |

Table 3: Modified Citrus Pectin (MCP) in Fibrosis

| Study Type | Model | Treatment | Key Findings | Reference |

| Preclinical | Rat model of CCl4-induced liver fibrosis | Oral administration of MCP (400 or 1200 mg/kg/day) for 8 weeks | - Significant (p < 0.05) decrease in the percentage of fibrosis and necroinflammation. - Significant (p < 0.05) decrease in the expression of TIMP-1, Col1A1, and α-SMA. | |

| Preclinical | Rat model of isoproterenol-induced myocardial fibrosis | Intragastric administration of MCP | - Ameliorated cardiac dysfunction, decreased myocardial injury, and reduced collagen deposition as assessed by Masson's trichrome staining. - Downregulated the expression of Gal-3, TLR4, and MyD88. | |

| Preclinical | Mouse model of folic acid-induced kidney fibrosis | 1% MCP in drinking water | - Reduced collagen I staining in the kidney. - Attenuated the upregulation of fibrotic genes, including collagen I. |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Galectin-3 inhibitors are provided below.

Histological Assessment of Fibrosis: Masson's Trichrome Staining

This method is widely used to visualize collagen fibers in tissue sections, which stain blue, while cell nuclei are stained black and cytoplasm, muscle, and erythrocytes are stained red.

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2x5 minutes.

-

Rehydrate through graded alcohols: 100% ethanol (2x2 minutes), 95% ethanol (2 minutes), 70% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Mordanting (for formalin-fixed tissue):

-

Incubate sections in Bouin's solution at 56°C for 1 hour to improve staining quality.

-

Rinse in running tap water for 5-10 minutes to remove the yellow color.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin working solution for 10 minutes.

-

Rinse in running warm tap water for 10 minutes.

-

Wash in distilled water.

-

-

Cytoplasmic and Muscle Staining:

-

Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

-

Wash in distilled water.

-

-

Differentiation and Collagen Staining:

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.

-

Without rinsing, transfer sections to aniline blue solution and stain for 5-10 minutes.

-

-

Final Differentiation and Dehydration:

-

Rinse briefly in distilled water.

-

Differentiate in 1% acetic acid solution for 2-5 minutes.

-

Wash in distilled water.

-

Rapidly dehydrate through 95% ethanol and absolute ethanol.

-

Clear in xylene.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Quantification of Collagen Content: Hydroxyproline Assay

This biochemical assay is a quantitative method to determine the total collagen content in a tissue sample by measuring the amount of the amino acid hydroxyproline, which is abundant in collagen.

Protocol:

-

Sample Hydrolysis:

-

To 100 µl of tissue homogenate, add 100 µl of 10N NaOH in a polypropylene screw-top vial.

-

Tightly seal the vial and incubate at 120°C for 1 hour.

-

Cool the sample on ice.

-

Neutralize with 100 µl of 10N HCl.

-

Centrifuge to pellet any precipitate and collect the supernatant.

-

-

Assay Procedure (Colorimetric Detection):

-

Add samples and hydroxyproline standards to a 96-well plate.

-

Evaporate to dryness by heating at 65°C.

-

Add Chloramine T reagent to each well and incubate at room temperature for 5 minutes.

-

Add DMAB reagent (Ehrlich's reagent) to each well.

-

Incubate at 60°C for 90 minutes.

-

Measure the absorbance at 560 nm using a microplate reader.

-

Calculate the hydroxyproline concentration from the standard curve.

-

Analysis of Fibroblast Activation and ECM Protein Expression: Western Blotting

Western blotting is used to detect and quantify specific proteins, such as alpha-smooth muscle actin (α-SMA), a marker of myofibroblast activation, and Collagen Type I.

Protocol:

-

Protein Extraction:

-

Homogenize tissue or lyse cells in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate with primary antibodies against α-SMA, Collagen Type I, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software and normalize to the loading control.

-

Gene Expression Analysis of Fibrotic Markers: Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of genes involved in fibrosis, such as Transforming Growth Factor-beta 1 (TGFB1) and Collagen Type I Alpha 1 (COL1A1).

Protocol:

-

RNA Extraction:

-

Extract total RNA from tissues or cells using a TRIzol-based method or a commercial kit.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Real-Time PCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (TGFB1, COL1A1) and a housekeeping gene (e.g., GAPDH, B2M), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Perform the PCR reaction in a real-time PCR thermal cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Signaling Pathways in Galectin-3-Mediated Fibrosis and Inhibition

Galectin-3 promotes ECM remodeling and fibrosis through multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and the proposed mechanisms of action for Galectin-3 inhibitors.

Figure 1: Inhibition of the TGF-β/Smad Signaling Pathway. Galectin-3 stabilizes the TGF-β receptor, enhancing downstream signaling. Galectin-3 inhibitors block this effect, leading to reduced Smad2/3 phosphorylation and decreased expression of pro-fibrotic genes.

Figure 2: Modulation of the TLR4/NF-κB Signaling Pathway. Galectin-3 can activate TLR4, leading to the activation of the NF-κB pathway and the expression of pro-inflammatory and pro-fibrotic genes. Modified Citrus Pectin has been shown to inhibit this pathway.

Figure 3: Experimental Workflow for Evaluating Anti-fibrotic Compounds. A general workflow for preclinical assessment of Galectin-3 inhibitors on extracellular matrix remodeling.

Conclusion

The inhibition of Galectin-3 presents a compelling therapeutic avenue for the treatment of fibrotic diseases. As demonstrated by preclinical and clinical studies with compounds like Belapectin, TD139, and Modified Citrus Pectin, targeting Galectin-3 can effectively modulate key processes in extracellular matrix remodeling. These inhibitors have been shown to reduce collagen deposition, decrease the activation of myofibroblasts, and interfere with pro-fibrotic signaling pathways, including the TGF-β/Smad and TLR4/NF-κB pathways.

The data and protocols presented in this technical guide provide a foundational understanding for researchers and drug development professionals working in the field of anti-fibrotic therapies. Further investigation into the nuanced mechanisms of action of different Galectin-3 inhibitors and their long-term efficacy and safety in diverse patient populations will be crucial for translating these promising findings into effective clinical treatments. The continued development of potent and specific Galectin-3 inhibitors holds significant promise for addressing the substantial unmet medical need in fibrotic diseases.

References

Understanding the Oral Bioavailability of Galectin-3 Inhibitors in Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the oral bioavailability of novel Galectin-3 inhibitors in mouse models, a critical aspect of their development as therapeutics for fibrotic diseases and cancer. While specific pharmacokinetic data for a compound designated "Galectin-3-IN-4" is not publicly available, this document details the publicly accessible data for closely related and well-characterized orally active Galectin-3 inhibitors. The information presented herein is compiled from peer-reviewed scientific literature to ensure accuracy and relevance for drug development professionals.

Quantitative Pharmacokinetic Data

The oral bioavailability of Galectin-3 inhibitors is a key determinant of their potential as systemically administered drugs. Below are the pharmacokinetic parameters of several potent and selective Galectin-3 inhibitors in mice, providing a benchmark for the field.

Table 1: Pharmacokinetic Parameters of Selected Galectin-3 Inhibitors in Mice

| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |

| 11b | IV | 2 | - | - | 1300 | 2.0 | 25 | 2.9 | - |

| PO | 10 | 1200 | 0.5 | 5200 | 2.5 | - | - | 78 | |

| 11c | IV | 2 | - | - | 840 | 1.1 | 40 | 2.4 | - |

| PO | 10 | 1600 | 0.25 | 4000 | 1.9 | - | - | 95 | |

| 11d (GB1211) | IV | 2 | - | - | 1100 | 1.3 | 31 | 2.3 | - |

| PO | 10 | 1100 | 0.5 | 3800 | 2.2 | - | - | 68 |

Data sourced from "Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease". Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Oral bioavailability.

Table 2: Pharmacokinetic Parameters of Galectin-3-IN-3 in Mice

| Compound | Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | F (%) |

| Galectin-3-IN-3 | IV | 2 | 8 | 1.8 | 40 |

Data sourced from MedChemExpress product information for Galectin-3-IN-3[1].

Experimental Protocols

The following methodologies are representative of the key experiments conducted to determine the oral bioavailability and in vivo efficacy of the Galectin-3 inhibitors detailed in Table 1.

In Vivo Pharmacokinetic Studies in Mice

Objective: To determine the pharmacokinetic profile and oral bioavailability of Galectin-3 inhibitors.

Animal Model:

-

Male C57BL/6 mice are typically used for these studies.

Drug Administration:

-

Intravenous (IV) Administration: The compound is formulated in a suitable vehicle (e.g., a mixture of Solutol HS 15, ethanol, and water) and administered as a single bolus dose (e.g., 2 mg/kg) via the tail vein.

-

Oral (PO) Administration: The compound is formulated as a suspension in a vehicle such as 0.5% methylcellulose and administered via oral gavage at a specified dose (e.g., 10 mg/kg).

Blood Sampling:

-

Blood samples (approximately 50 µL) are collected from a tail vein at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

-

Plasma concentrations of the compounds are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

This involves protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, T1/2, clearance (CL), volume of distribution (Vss), and oral bioavailability (F) are calculated using non-compartmental analysis with software like Phoenix WinNonlin.

In Vivo Efficacy Models

CCl4-Induced Liver Fibrosis Model:

-

Mice are treated with carbon tetrachloride (CCl4) intraperitoneally twice a week to induce liver fibrosis.

-

The Galectin-3 inhibitor or vehicle is administered orally, often twice daily, for the duration of the study (e.g., 4 weeks).

-

At the end of the study, liver tissue is collected for histological analysis (e.g., Picrosirius Red staining for collagen) and gene expression analysis of profibrotic markers.

Bleomycin-Induced Lung Fibrosis Model:

-

Lung fibrosis is induced in mice by a single intratracheal instillation of bleomycin.

-

The Galectin-3 inhibitor or vehicle is administered orally, typically twice daily, for a set period (e.g., starting from the day of bleomycin instillation for 14 days).

-

Lungs are then harvested for assessment of fibrosis, for example, by measuring collagen content or through histological examination.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the Galectin-3 signaling pathway in fibrosis and a typical experimental workflow for assessing oral bioavailability.

Caption: Galectin-3 Signaling in Fibrosis.

Caption: Oral Bioavailability Experimental Workflow.

Conclusion

The development of orally bioavailable Galectin-3 inhibitors represents a significant advancement in the pursuit of treatments for a range of fibrotic and oncologic diseases. The data and protocols presented in this guide, focusing on highly characterized compounds like GB1211, provide a solid foundation for researchers in this field. While the specific details for "this compound" remain proprietary or unpublished, the information available for analogous compounds offers valuable insights into the required properties and evaluation methods for successful oral drug candidates targeting Galectin-3. Future research will likely continue to refine the structural features that optimize both potency and pharmacokinetic properties, leading to even more effective therapies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Fibrosis Assay Using Galectin-3-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction to Galectin-3 and Fibrosis

Galectin-3, a β-galactoside-binding lectin, is a key player in a multitude of cellular functions, including cell growth, apoptosis, and immune responses. Dysregulated expression of Galectin-3 has been implicated in the progression of various diseases, notably fibrosis.[1] Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. Galectin-3 promotes the activation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition, and stimulates collagen production. Consequently, inhibiting Galectin-3 presents a promising therapeutic strategy for fibrotic diseases affecting organs such as the heart, liver, and lungs.

Galectin-3-IN-4: A Potent and Selective Inhibitor

This compound is a potent and selective inhibitor of both human and mouse Galectin-3. It exhibits IC50 values of 21 nM for human Galectin-3 and 167 nM for mouse Galectin-3, demonstrating its high affinity for the target. This carboxamide analog is also orally bioavailable, making it a valuable tool for both in vitro and in vivo studies of fibrosis.

Experimental Protocols

This section outlines a detailed protocol for an in vitro fibrosis assay to evaluate the anti-fibrotic efficacy of this compound using a transforming growth factor-beta 1 (TGF-β1)-induced fibrosis model in primary human lung fibroblasts.

Cell Culture and Induction of Fibrosis

-

Cell Line: Primary Human Lung Fibroblasts (HLFs).

-

Culture Medium: Fibroblast Growth Medium supplemented with growth factors, antibiotics, and fetal bovine serum.

-

Cell Seeding: Seed HLFs in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C and 5% CO2.

-

Serum Starvation: After 24 hours, replace the growth medium with a serum-free or low-serum (0.5% FBS) medium and incubate for another 24 hours. This step synchronizes the cell cycle and reduces baseline fibroblast activation.

-

Induction of Fibrosis: Induce a fibrotic phenotype by treating the cells with recombinant human TGF-β1 at a final concentration of 5-10 ng/mL.

Treatment with this compound

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Working Solutions: Prepare serial dilutions of this compound in the serum-free/low-serum medium to achieve final concentrations ranging from 1 nM to 10 µM. It is recommended to include concentrations around the IC50 value (21 nM). A vehicle control (DMSO) should be run in parallel.

-

Treatment: Add the working solutions of this compound or vehicle control to the cells 1 hour prior to the addition of TGF-β1.

-

Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.

Endpoint Analysis

1. Immunofluorescence for Alpha-Smooth Muscle Actin (α-SMA)

α-SMA is a key marker of myofibroblast differentiation.

-

Fixation: After incubation, gently wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody: Incubate with a primary antibody against α-SMA (e.g., clone 1A4) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining: Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the fluorescence intensity of α-SMA per cell.

2. Collagen Deposition Assay

Excessive collagen deposition is a hallmark of fibrosis.

-

Sirius Red Staining:

-

After the treatment period, remove the medium and wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 30 minutes.

-

Stain with 0.1% Sirius Red solution in picric acid for 1 hour.

-

Wash extensively with acidified water to remove unbound dye.

-

Elute the bound dye with 0.1 M NaOH.

-

Measure the absorbance of the eluate at 540 nm using a plate reader.

-

-

Hydroxyproline Assay: This is considered a "gold standard" for collagen quantification. Commercial kits are available for this assay.

3. Quantitative Real-Time PCR (qRT-PCR) for Fibrosis-Related Genes

Analyze the expression of key fibrotic genes.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using primers for target genes such as COL1A1 (Collagen Type I Alpha 1 Chain), ACTA2 (Alpha-Smooth Muscle Actin), and a suitable housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

Summarize the quantitative data in the following tables for clear comparison.

Table 1: Effect of this compound on α-SMA Expression

| Treatment | Concentration (nM) | α-SMA Fluorescence Intensity (Arbitrary Units) | % Inhibition of α-SMA Expression |

| Untreated Control | 0 | ||

| Vehicle Control (DMSO) + TGF-β1 | 0 | 0% | |

| This compound + TGF-β1 | 1 | ||

| This compound + TGF-β1 | 10 | ||

| This compound + TGF-β1 | 100 | ||

| This compound + TGF-β1 | 1000 | ||

| This compound + TGF-β1 | 10000 |

Table 2: Effect of this compound on Collagen Deposition

| Treatment | Concentration (nM) | Absorbance at 540 nm (Sirius Red) | % Inhibition of Collagen Deposition |

| Untreated Control | 0 | ||

| Vehicle Control (DMSO) + TGF-β1 | 0 | 0% | |

| This compound + TGF-β1 | 1 | ||

| This compound + TGF-β1 | 10 | ||

| This compound + TGF-β1 | 100 | ||

| This compound + TGF-β1 | 1000 | ||

| This compound + TGF-β1 | 10000 |

Table 3: Effect of this compound on Fibrotic Gene Expression

| Treatment | Concentration (nM) | Relative COL1A1 Expression (Fold Change) | Relative ACTA2 Expression (Fold Change) |

| Untreated Control | 0 | 1.0 | 1.0 |

| Vehicle Control (DMSO) + TGF-β1 | 0 | ||

| This compound + TGF-β1 | 100 |

Mandatory Visualizations

References

Application Notes and Protocols for Galectin-3 Inhibition in Cancer Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3, a β-galactoside-binding lectin, is a key regulator of tumor progression and metastasis.[1][2] Its overexpression in various cancers is associated with enhanced cell adhesion, proliferation, and, notably, migration.[2] Extracellular Galectin-3 facilitates cancer cell migration through its interaction with cell surface glycans, activating downstream signaling pathways, including the MAPK/ERK1/2 pathway.[3][4] This makes Galectin-3 an attractive therapeutic target for inhibiting cancer metastasis.

This document provides detailed protocols for utilizing a Galectin-3 inhibitor, referred to here as Galectin-3-IN-4, in two standard cancer cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration (Boyden Chamber) Assay. While specific details for "this compound" are not publicly available, this guide outlines the principles and procedures for evaluating a generic Galectin-3 inhibitor that acts by blocking its carbohydrate recognition domain (CRD). Researchers should empirically determine the optimal concentration and incubation times for their specific inhibitor and cell line.

Mechanism of Action of Galectin-3 in Cell Migration

Galectin-3 promotes cancer cell migration primarily through its extracellular functions. By binding to and cross-linking cell surface glycoproteins and glycolipids, it can modulate cell-cell and cell-matrix interactions. A key signaling pathway activated by extracellular Galectin-3 involves the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in a calcium-sensitive and PKC-dependent manner. This activation is crucial for the induction of cell migration, partly through the subsequent phosphorylation of paxillin, a focal adhesion-associated protein.

Galectin-3 inhibitors, such as the hypothetical this compound, are designed to competitively bind to the carbohydrate recognition domain of Galectin-3. This prevents Galectin-3 from interacting with its natural ligands on the cell surface, thereby inhibiting the downstream signaling events that lead to increased cell motility.

Signaling Pathway Diagram

References

- 1. The Many Roles of Galectin-3, a Multifaceted Molecule, in Innate Immune Responses against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Galectin-3 Mediates Thrombin-Induced Vascular Smooth Muscle Cell Migration [frontiersin.org]

Application Notes and Protocols for Developing a Cell-Based Assay with Galectin-3-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing Galectin-3-IN-4, a novel inhibitor of Galectin-3, in various cell-based assays. Galectin-3 is a β-galactoside-binding lectin implicated in a multitude of pathological processes, including cancer progression, inflammation, and fibrosis.[1][2] These protocols are designed to enable researchers to investigate the efficacy and mechanism of action of this compound by assessing its impact on cell proliferation, migration, and key signaling pathways.

Introduction to Galectin-3

Galectin-3 (Gal-3), encoded by the LGALS3 gene, is a unique chimeric member of the galectin family.[1][3] It is involved in fundamental cellular processes such as cell-cell and cell-matrix interactions, cell growth, differentiation, and apoptosis.[1] Gal-3 is found in the cytoplasm and nucleus but can also be secreted into the extracellular space, where it interacts with a variety of cell surface glycoproteins and extracellular matrix components.

The overexpression and secretion of Gal-3 are associated with numerous diseases. In cancer, it promotes neoplastic transformation, adhesion, invasion, and metastasis. It also plays a crucial role in fibrosis by activating fibroblasts and macrophages. Due to its central role in disease pathogenesis, Gal-3 has emerged as a significant therapeutic target for drug development.

Galectin-3 Signaling Pathways

Galectin-3 modulates several critical signaling pathways. Intracellularly, it can act as a pre-mRNA splicing factor and regulate cell cycle progression. Extracellularly, Gal-3 forms lattices with cell surface glycans, influencing the clustering and signaling of receptors like integrins and growth factor receptors. This can lead to the activation of downstream pathways, including the Ras/Raf/MEK/ERK and Wnt/β-catenin pathways, which are crucial for cell proliferation, survival, and migration.

Assaying the Activity of this compound

This section provides protocols for four key cell-based assays to characterize the inhibitory effects of this compound.

Assay 1: Cell Proliferation (MTT Assay)

This assay determines the effect of this compound on the proliferation and viability of cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity.

Experimental Workflow ```dot graph MTT_Workflow { graph [bgcolor="#FFFFFF"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="1. Seed Cells\nin 96-well plate"]; B [label="2. Incubate\n(24 hours)"]; C [label="3. Treat with\nthis compound"]; D [label="4. Incubate\n(e.g., 48-72 hours)"]; E [label="5. Add MTT Reagent"]; F [label="6. Incubate\n(2-4 hours)"]; G [label="7. Add Solubilizing Agent\n(e.g., DMSO)"]; H [label="8. Read Absorbance\nat 570 nm"];

A -> B -> C -> D -> E -> F -> G -> H; }

Protocol

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol (steps 1-3).

-

Fixation: After the treatment period (e.g., 24 hours), remove the medium and fix the cells by adding 100 µL of 4% formaldehyde in PBS to each well for 20 minutes at room temperature.

-

Washing: Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.1% Tween-20).

-

Permeabilization (Optional): To detect intracellular Gal-3, add 100 µL of permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes. Wash as in step 3.

-

Blocking: Block non-specific binding by adding 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubating for 1 hour.

-

Primary Antibody: Add 100 µL of a primary antibody against Galectin-3 diluted in blocking buffer. Incubate overnight at 4°C.

-

Washing: Repeat the washing step as described in step 3.

-

Secondary Antibody: Add 100 µL of an HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add 100 µL of TMB substrate and incubate until a blue color develops. Add 50 µL of stop solution to turn the color yellow.

-

Measurement: Read the absorbance at 450 nm. Normalize results to cell number using a method like Crystal Violet staining.

Data Presentation

| Treatment Group | Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | Normalized Gal-3 Expression (%) |

| Vehicle Control | 0 | 0.95 ± 0.06 | 100 |

| This compound | 1 | 0.92 ± 0.05 | 96.8 |

| This compound | 10 | 0.78 ± 0.04 | 82.1 |

| This compound | 50 | 0.65 ± 0.05 | 68.4 |

Assay 4: Downstream Signaling (Western Blot for p-ERK)

This assay determines if this compound can inhibit the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which is often activated by Galectin-3.

Experimental Workflow

Protocol

-

Cell Culture and Treatment: Culture cells in 6-well plates until they reach 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with recombinant human Galectin-3 (if the cell line requires external stimulation to activate the pathway) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK (t-ERK), and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the t-ERK signal.

Data Presentation

| Treatment Group | Gal-3 Stim. | Gal-3-IN-4 (µM) | p-ERK / t-ERK Ratio (Normalized) |

| Untreated | - | 0 | 1.0 |

| Vehicle Control | + | 0 | 3.5 |

| Inhibitor | + | 1 | 2.8 |

| Inhibitor | + | 10 | 1.7 |

| Inhibitor | + | 50 | 1.1 |

Conclusion

The protocols outlined in this document provide a comprehensive framework for characterizing the cellular effects of this compound. By employing assays for proliferation, migration, protein expression, and signal transduction, researchers can effectively evaluate the inhibitor's potency and elucidate its mechanism of action. These methods are fundamental for the preclinical assessment of novel Galectin-3 inhibitors and their potential as therapeutic agents in oncology, fibrosis, and inflammatory diseases.

References

Application Notes and Protocols for Galectin-3 Inhibition in Animal Models of Lung Fibrosis

Note to the Reader: As of November 2025, publicly available scientific literature does not contain specific data on the administration of "Galectin-3-IN-4" in animal models of lung fibrosis. The information provided herein is based on a well-characterized and clinically tested Galectin-3 inhibitor, TD139 (also known as GB0139) , which serves as a representative compound for this target class in the context of pulmonary fibrosis research. The protocols and data presented are compiled from preclinical studies of TD139 and are intended to provide a comprehensive guide for researchers in this field.

Introduction

Galectin-3 is a β-galactoside-binding lectin that has emerged as a key mediator in the pathogenesis of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases.[1][2] Its expression is significantly upregulated in fibrotic lung tissue, where it promotes the activation of fibroblasts into matrix-secreting myofibroblasts, a critical step in the fibrotic process.[3] Galectin-3 exerts its pro-fibrotic effects in part by modulating the transforming growth factor-β (TGF-β) signaling pathway.[2] Consequently, inhibition of Galectin-3 is a promising therapeutic strategy for lung fibrosis. These application notes provide detailed protocols and a summary of the quantitative data for the administration of the Galectin-3 inhibitor TD139 in a preclinical mouse model of lung fibrosis.

Data Presentation

The following tables summarize the quantitative efficacy data of the Galectin-3 inhibitor TD139 in the bleomycin-induced lung fibrosis mouse model.

Table 1: Effect of TD139 on Total Lung Collagen

| Treatment Group | Mean Total Lung Collagen (µ g/lung ) ± SEM | P-value vs. Control | Reference |

| Bleomycin + Vehicle | 472 ± 82 | - | |

| Bleomycin + TD139 | 304 ± 22 | < 0.05 |

Table 2: Effect of TD139 on Histological Fibrosis Score

| Treatment Group | Mean Fibrotic Score ± SEM | P-value vs. Control | Reference |

| Bleomycin + Vehicle | 3.8 ± 0.4 | - | |

| Bleomycin + TD139 | 2.6 ± 0.3 | < 0.05 |

Experimental Protocols

Bleomycin-Induced Lung Fibrosis Mouse Model

The bleomycin-induced lung fibrosis model is a widely used and well-characterized preclinical model that recapitulates many of the key features of human IPF.[3]

Animal Model:

-

Species: C57BL/6 mice are commonly used due to their robust and consistent fibrotic response to bleomycin.

-

Gender: Both male and female mice should be used.

-

Age: 8-12 weeks old.

Induction of Fibrosis:

-

Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).

-

Place the anesthetized mouse in a supine position on a surgical board.

-

Surgically expose the trachea through a small midline incision in the neck.

-

Using a 27- or 30-gauge needle, perform a single intratracheal instillation of bleomycin sulfate (e.g., 1.5 U/kg) in a small volume of sterile saline (typically 50 µL).

-

Suture the incision and allow the mouse to recover on a warming pad.

-

The initial inflammatory phase typically occurs within the first 7 days, followed by a fibrotic phase that is well-established by day 14 and progresses thereafter.

Administration of Galectin-3 Inhibitor (TD139)

Dosing Regimen (Therapeutic Intervention): To assess the therapeutic potential of the inhibitor on established fibrosis, treatment should commence after the fibrotic phase has begun.

-

Timing of Intervention: Initiate treatment from day 14 to day 25 post-bleomycin instillation.

-

Route of Administration: TD139 has been effectively administered via intratracheal instillation in preclinical studies.

-

Dose: A typical therapeutic dose of TD139 is administered once daily.

-

Vehicle Control: A vehicle control group (the formulation without the active compound) should be run in parallel.

-

Study Duration: The study is typically terminated on day 26 or later, at which point the lungs are harvested for analysis.

Assessment of Fibrotic Endpoints

a. Total Lung Collagen Quantification (Hydroxyproline Assay): The hydroxyproline assay is the gold standard for quantifying total collagen content in lung tissue.

-

Harvest the right lung from each mouse and homogenize the tissue.

-

Hydrolyze the lung homogenates in 6N HCl at 110°C for 18-24 hours.

-

Neutralize the hydrolysates.

-

Perform a colorimetric reaction using chloramine-T and Ehrlich's reagent.

-

Measure the absorbance at 550-560 nm and calculate the hydroxyproline concentration based on a standard curve.

-

Total lung collagen is calculated assuming that hydroxyproline constitutes approximately 13.5% of the weight of collagen.

b. Histological Assessment of Fibrosis: Histological analysis provides a semi-quantitative assessment of the extent and severity of fibrosis.

-

Harvest the left lung and fix it in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin and section it at 4-5 µm.

-

Stain the sections with Masson's trichrome to visualize collagen (which stains blue).

-

Score the extent of fibrosis using a standardized scoring system, such as the Ashcroft score. This involves grading the fibrotic changes on a scale of 0 (normal lung) to 8 (total fibrous obliteration of the field) in multiple microscopic fields.

Mandatory Visualizations

Caption: Galectin-3 Signaling Pathway in Lung Fibrosis.

Caption: Experimental Workflow for TD139 Administration.

References

Application Note: Protocol for Western Blot Analysis of Galectin-3 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction Galectin-3 (Gal-3), a β-galactoside-binding lectin encoded by the LGALS3 gene, is a multifaceted protein involved in numerous biological processes, including cell adhesion, proliferation, apoptosis, inflammation, and angiogenesis.[1][2] Its expression is often upregulated in various pathological conditions such as cancer, fibrosis, and heart disease, making it a significant biomarker and therapeutic target.[1][3][4] Galectin-3 exerts its functions both intracellularly, by modulating signaling pathways and pre-mRNA splicing, and extracellularly, by cross-linking cell surface glycoproteins to form lattices that regulate receptor signaling.

This application note provides a comprehensive protocol for the Western blot analysis of Galectin-3 expression following treatment with a specific inhibitor. Western blotting is a key technique used to separate and identify proteins, allowing for the semi-quantitative analysis of changes in protein levels. This protocol details the steps from cell culture and inhibitor treatment to data analysis, providing researchers with a robust method to assess the efficacy of Galectin-3 inhibitors.

Experimental Workflow

The overall workflow for analyzing Galectin-3 inhibition via Western blot involves a series of sequential steps, from sample preparation to final data interpretation.

Detailed Experimental Protocols

Cell Culture and Treatment

This protocol assumes the use of adherent cells. Modifications for suspension cells are noted.

-